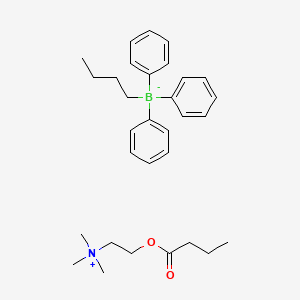
Borate V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borate V is a compound belonging to the borate family, which consists of boron and oxygen anions Borates are known for their diverse structures and properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Borate V can be synthesized through various methods, including borate fusion and hydrothermal synthesis. In borate fusion, a ground sample is mixed with a borate flux (such as lithium or sodium) inside a crucible, heated to around 1000°C with agitation until the flux melts, and then dissolved homogeneously in the flux . The hot melt is then cast into a mold and cooled, resulting in a glass disk or poured into diluted acid for further analysis .
Industrial Production Methods: Industrial production of this compound often involves the use of borate minerals such as borax (sodium tetraborate) and boric acid. These minerals are processed through various chemical reactions to produce this compound in large quantities. The specific industrial methods may vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions: Borate V undergoes several types of chemical reactions, including hydrolysis, oxidation, and complexation. For instance, the hydrolysis of borate networks involves the interaction of water molecules with the borate structure, leading to the formation of hydroxyl groups and the disruption of the borate network .
Common Reagents and Conditions: Common reagents used in reactions with this compound include water, acids, and bases. The hydrolysis reaction, for example, can be influenced by the presence of hydroxide ions (OH⁻) or hydrogen ions (H⁺), simulating basic or acidic environments . The reaction conditions, such as temperature and pH, play a crucial role in determining the reaction pathways and products.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. In hydrolysis, the products typically include hydroxylated borate species and water. In oxidation reactions, borate compounds may form various oxidized boron species.
Scientific Research Applications
Borate V has a wide range of scientific research applications, including:
Chemistry: this compound is used in the synthesis of borate glasses, which have unique properties such as low melting temperatures and high chemical durability. These glasses are valuable in various chemical processes and materials science research.
Mechanism of Action
The mechanism of action of Borate V involves its interaction with molecular targets and pathways. For example, boric acid, a related compound, inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . The exact molecular targets and pathways may vary depending on the specific application and environment.
Comparison with Similar Compounds
Sodium Borate (Borax): Sodium borate is a well-known borate compound used in various applications, including cleaning agents and glass manufacturing.
Boric Acid: Boric acid is another common borate compound with applications in medicine and industry.
Potassium Borate: Potassium borate is used in applications such as metal refining and welding.
Uniqueness of Borate V: this compound stands out due to its unique chemical structure and properties, which make it suitable for specific applications that other borate compounds may not fulfill. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24B.C9H20NO2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-5-6-9(11)12-8-7-10(2,3)4/h4-18H,2-3,19H2,1H3;5-8H2,1-4H3/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSRMQWTLSHKPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC(=O)OCC[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2-Cyclopentanediol,3-[(1,1-dimethylethyl)dioxy]-,(1-alpha-,2-bta-,3-bta-)-(9CI)](/img/new.no-structure.jpg)
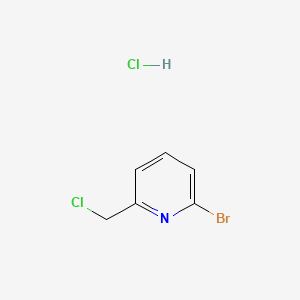
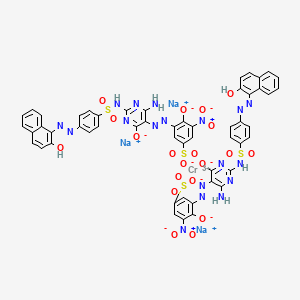
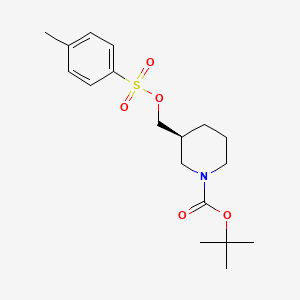
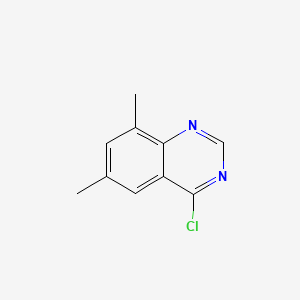
![N-Methyl-N-{3-[(E)-(2-methylpropylidene)amino]propyl}acetamide](/img/structure/B575895.png)
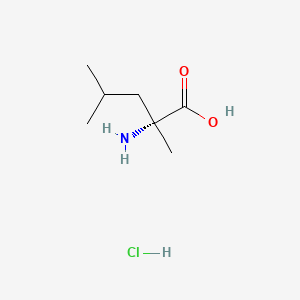
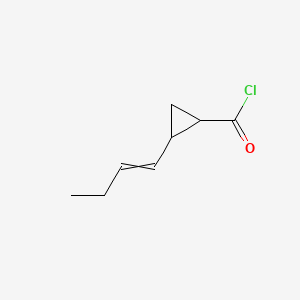
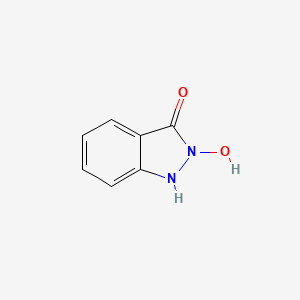
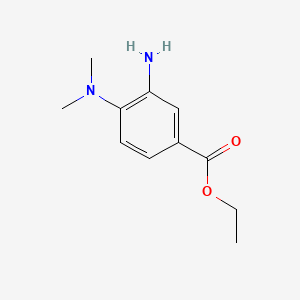
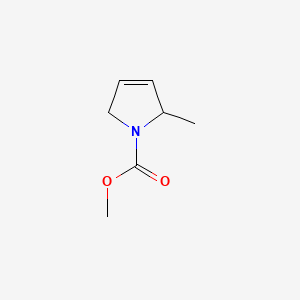
![4-Methyl-1,4-dihydropyrrolo[2,3-d][1,2,3]triazole](/img/structure/B575909.png)
